N-(2-nitrophenyl)-N'-phenylethanediamide

Description

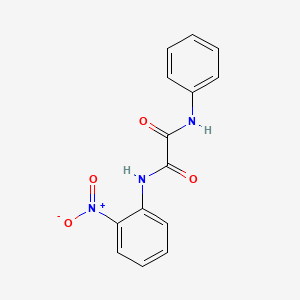

N-(2-Nitrophenyl)-N'-phenylethanediamide is a diamide derivative featuring a nitro group (-NO₂) at the ortho position of one phenyl ring and a phenyl group on the adjacent amide nitrogen. The nitro group is electron-withdrawing, likely influencing reactivity, solubility, and stability compared to non-nitrated analogs. Such compounds are typically explored in pharmaceutical and materials science research due to their tunable electronic and steric properties .

Properties

IUPAC Name |

N'-(2-nitrophenyl)-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSQAAHZJQRRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-N’-phenylethanediamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, with the nitro group remaining intact. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N-(2-nitrophenyl)-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-N’-phenylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon, or sodium dithionite in aqueous conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-nitrophenyl)-N’-phenylethanediamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is utilized in studies investigating the biological activity of nitroaromatic compounds and their derivatives.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-N’-phenylethanediamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amide bond provides stability and specificity in binding to target proteins or enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of N-(2-nitrophenyl)-N'-phenylethanediamide with its analogs:

*Hypothetical formula based on structural analogs.

Physicochemical Properties

- Nitro-Substituted Analogs : The ortho-nitro group in the target compound likely reduces solubility in polar solvents compared to hydroxylated analogs (e.g., C₁₄H₂₀N₂O₆) but enhances thermal stability due to strong electron-withdrawing effects .

- Chloro-Phthalimide: The chloro-phthalimide derivative (C₁₄H₈ClNO₂) exhibits high rigidity, favoring use in polyimide synthesis for high-temperature polymers .

Biological Activity

N-(2-nitrophenyl)-N'-phenylethanediamide, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

N-(2-nitrophenyl)-N'-phenylethanediamide can be characterized by its unique structure, which includes a nitrophenyl group that enhances its biological interactions. The molecular formula is with a molecular weight of 258.27 g/mol. The presence of the nitro group is crucial for its biological activity, influencing both pharmacodynamics and pharmacokinetics.

The biological activity of N-(2-nitrophenyl)-N'-phenylethanediamide is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Studies have indicated that compounds containing nitrophenyl groups can inhibit viral enzymes, such as the DENV2 NS2B-NS3 protease. For instance, derivatives with similar structures have shown binding affinities ranging from -22.53 to -17.01 kcal/mol, suggesting effective inhibition of viral replication pathways .

- Antibacterial Properties : Research has demonstrated that related compounds exhibit potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antiviral Activity Against Dengue Virus

A study focused on nitro-benzylidene phenazine derivatives found that compounds similar to N-(2-nitrophenyl)-N'-phenylethanediamide had an IC50 value of 14.58 µM against DENV2 protease. This highlights the potential of nitrophenyl-containing compounds as antiviral agents .

Antibacterial Efficacy

In a comparative analysis of various nitro-containing compounds, those similar to N-(2-nitrophenyl)-N'-phenylethanediamide demonstrated superior antibacterial properties compared to standard antibiotics like ampicillin. The study reported effective inhibition against Gram-positive bacteria with significant potency .

Data Table: Biological Activities Overview

| Biological Activity | Compound Type | IC50/Effectiveness |

|---|---|---|

| Antiviral (DENV2) | Nitro-benzylidene derivatives | 14.58 µM |

| Antibacterial (MRSA) | Nitro-containing compounds | Better than ampicillin |

| Anti-inflammatory | Nitrochalcones | Significant vasorelaxant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.